molecular formula C10H20N2O3 B8703539 trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester

trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester

Cat. No. B8703539
M. Wt: 216.28 g/mol
InChI Key: FEECMUCDEXAFQK-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-4-aminooxan-3-yl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1

InChI Key

FEECMUCDEXAFQK-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COCC[C@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Oxo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester (CAS 477584-38-6, 446 mg, 2.07 mmol) was dissolved in 20 mL methanol. Ammonium acetate (1.63 g, 21 mmol) and sodium cyanoborohydride (507 mg, 8.1 mmol) were added and the reaction mixture was stirred at room temperature for 2 days. Ethyl acetate and 2N sodium carbonate solution were added. The organic layer was separated and the aqueous layer was extracted three times with ethyl acetate. The combined extracts were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified with flash column chromatography on silica eluting with a gradient (dichloromethane/methanol/ammonia 100:0:0→140:10:1) to provide 199 mg (44%) of the title compound as a white solid. MS (m/e): 161.2 (M-butene)+.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
507 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44%

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